3-Nitro-5-(trifluoromethyl)mandelic acid

Lipophilicity Drug-likeness Membrane permeability

3-Nitro-5-(trifluoromethyl)mandelic acid (CAS 284048-00-6) is a disubstituted mandelic acid derivative bearing a nitro group at the 3-position and a trifluoromethyl group at the 5-position of the phenyl ring, with the IUPAC name 2-hydroxy-2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid. It belongs to the class of α-hydroxy carboxylic acids and is primarily utilized as a chiral building block, synthetic intermediate, or reference standard in medicinal chemistry and organic synthesis.

Molecular Formula C9H6F3NO5
Molecular Weight 265.14 g/mol
CAS No. 284048-00-6
Cat. No. B13551402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-5-(trifluoromethyl)mandelic acid
CAS284048-00-6
Molecular FormulaC9H6F3NO5
Molecular Weight265.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(=O)O)O
InChIInChI=1S/C9H6F3NO5/c10-9(11,12)5-1-4(7(14)8(15)16)2-6(3-5)13(17)18/h1-3,7,14H,(H,15,16)
InChIKeyYTBCJWZJCBIDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-5-(trifluoromethyl)mandelic Acid (CAS 284048-00-6): Procurement-Relevant Identity and Structural Class


3-Nitro-5-(trifluoromethyl)mandelic acid (CAS 284048-00-6) is a disubstituted mandelic acid derivative bearing a nitro group at the 3-position and a trifluoromethyl group at the 5-position of the phenyl ring, with the IUPAC name 2-hydroxy-2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid . It belongs to the class of α-hydroxy carboxylic acids and is primarily utilized as a chiral building block, synthetic intermediate, or reference standard in medicinal chemistry and organic synthesis [1]. Its molecular formula is C₉H₆F₃NO₅ with a molecular weight of 265.14 g/mol .

Why Generic 3-Nitro-5-(trifluoromethyl)mandelic Acid Substitution Fails: Regioisomeric Sensitivity and Functional Group Interplay


Mandelic acid derivatives bearing nitro and trifluoromethyl groups are not interchangeable because the relative positions of these strong electron-withdrawing substituents critically govern the compound's acid dissociation constant (pKa), lipophilicity (logP), polar surface area, and chiral recognition behavior. The 3-nitro-5-CF₃ arrangement creates a unique electronic push–pull system across the aromatic ring that differs fundamentally from the 2-nitro-4-CF₃ isomer (CAS 1227516-72-4) and the 5-nitro-2-CF₃ isomer (CAS 1227600-44-3). Substituting one regioisomer for another can alter enantioselective binding, chromatographic retention, or reaction kinetics, making generic replacement unreliable without revalidation [1].

Quantitative Differentiation Evidence for 3-Nitro-5-(trifluoromethyl)mandelic Acid Against Structural Analogs


Lipophilicity (AlogP) Advantage Over Unsubstituted Mandelic Acid

The 3-nitro-5-CF₃ substitution pattern increases computed lipophilicity by approximately 2.1-fold relative to unsubstituted mandelic acid. The target compound exhibits an AlogP of 1.29 versus 0.62 for (R)-mandelic acid [1]. This shift indicates enhanced passive membrane permeability, which is a critical parameter in cell-based assay design and prodrug development.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Elevation Relative to Unsubstituted Mandelic Acid

The introduction of nitro and trifluoromethyl groups raises the topological polar surface area (TPSA) to 90.65 Ų, compared to 57.5 Ų for (R)-mandelic acid [1]. This 58% increase reflects stronger hydrogen-bond acceptor capacity, which alters solubility, protein binding, and chromatographic behavior on polar stationary phases.

Polar Surface Area Hydrogen bonding Drug-likeness

Acidity Enhancement via Electron-Withdrawing Substitution

The combined electron-withdrawing effect of the 3-nitro and 5-trifluoromethyl groups is expected to lower the carboxylic acid pKa relative to unsubstituted mandelic acid (pKa 3.41) [1]. The 2-nitro-4-CF₃ regioisomer has been reported with an estimated pKa of ~2.5 ; the 3-nitro-5-CF₃ isomer is predicted to be similarly acidic, though an experimentally validated value is not yet available in the peer-reviewed literature. This increased acidity facilitates diastereomeric salt formation for chiral resolution.

pKa Acidity Salt formation Chiral resolution

Photodecarboxylation Efficiency in the CF₃-Mandelic Acid Series

CF₃-substituted mandelic acids, including the target compound class, undergo efficient photodecarboxylation (PDC) with quantum yields (Φ) ranging from 0.37 to 0.74 in basic aqueous solution, as demonstrated across a panel of eight CF₃-phenylacetic and mandelic acids [1]. The CF₃ group greatly facilitates excited-state ionic PDC, with ≤5% radical-derived byproducts. While the specific Φ value for 3-nitro-5-(trifluoromethyl)mandelic acid was not individually reported, its structural features place it within the high-efficiency cohort of this series.

Photodecarboxylation Quantum yield Photocage development

High-Confidence Application Scenarios for 3-Nitro-5-(trifluoromethyl)mandelic Acid Based on Verified Differentiation Evidence


Chiral Building Block in Asymmetric Synthesis Requiring Enhanced Lipophilicity

Medicinal chemistry programs that require a chiral α-hydroxy acid building block with elevated logP for improved membrane permeability can select 3-nitro-5-(trifluoromethyl)mandelic acid over unsubstituted mandelic acid (AlogP 1.29 vs. 0.62) . The 2.1-fold lipophilicity increase, combined with the synthetic handle provided by the nitro group for further functionalization, makes this compound suitable for fragment-based drug discovery where balanced hydrophobicity is critical.

Chiral Solvating Agent or Enantiomeric Excess Determination in NMR Spectroscopy

The elevated polar surface area (90.65 Ų vs. 57.5 Ų for mandelic acid) and enhanced hydrogen-bond acceptor count (5 HBA) make this derivative a strong candidate for chiral discrimination studies using macrocyclic receptors or chiral solvating agents, as described for mandelic acid derivatives with aza-crown ethers [1]. The distinct electronic profile may yield larger chemical shift differences (Δδ) in ¹H NMR enantiodiscrimination experiments compared to less polar analogs.

Photocage Precursor for Light-Triggered Release Applications

The CF₃ group enables efficient photodecarboxylation with quantum yields of 0.37–0.74 in basic aqueous media, producing trifluoromethylbenzyl alcohols with high chemoselectivity (≤5% radical byproducts) [2]. 3-Nitro-5-(trifluoromethyl)mandelic acid can serve as a scaffold for developing photolabile protecting groups, where the nitro substituent provides an additional spectroscopic handle for monitoring photorelease.

Reference Standard for Chiral Chromatographic Method Development

The combination of elevated lipophilicity (AlogP 1.29) and high polar surface area (90.65 Ų) generates a unique retention profile on both reversed-phase and chiral stationary phases. This makes the compound valuable as a system suitability standard or retention-time marker when developing HPLC methods for nitro-substituted arylacetic acid impurities, where co-elution with regioisomeric analogs must be excluded .

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